Product packaging for N-Cyclohexylacetamide(Cat. No.:CAS No. 1124-53-4)

N-Cyclohexylacetamide

Cat. No.: B073058
CAS No.: 1124-53-4
M. Wt: 141.21 g/mol
InChI Key: WRAGCBBWIYQMRF-UHFFFAOYSA-N
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Description

N-Cyclohexylacetamide is a versatile organic compound and a prototypical amide, serving as a valuable building block and model substrate in diverse research applications. Its structure, featuring a polar amide group linked to a hydrophobic cyclohexyl ring, makes it an excellent intermediate in synthetic organic chemistry, particularly for the development of more complex molecules with targeted properties. In medicinal chemistry research, this compound is frequently utilized as a core scaffold or a synthetic precursor for probing structure-activity relationships (SAR), given its resemblance to pharmacophores found in neurologically active compounds. Its mechanism of action in research contexts often involves studying amide bond stability, hydrogen-bonding interactions, and conformational analysis due to the constrained nature of the cyclohexyl group. Furthermore, this compound is employed in materials science as a plasticizer or a low-molecular-weight gelator precursor. Supplied as a high-purity solid, it is ideal for reaction optimization, analytical method development, and as a standard in chromatographic and spectroscopic studies. Researchers value this amide for its well-defined chemical behavior and its utility in creating novel chemical entities for academic and industrial R&D.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B073058 N-Cyclohexylacetamide CAS No. 1124-53-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexylacetamide
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InChI

InChI=1S/C8H15NO/c1-7(10)9-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WRAGCBBWIYQMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60150030
Record name Acetamide, N-cyclohexyl-
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Molecular Weight

141.21 g/mol
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CAS No.

1124-53-4
Record name N-Cyclohexylacetamide
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Record name N-Cyclohexylacetamide
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Record name N-Cyclohexylacetamide
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Record name Acetamide, N-cyclohexyl-
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Record name N-cyclohexylacetamide
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Record name N-CYCLOHEXYLACETAMIDE
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Comprehensive Spectroscopic Characterization and Structural Analysis of N Cyclohexylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Cyclohexylacetamide Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For this compound, a combination of one-dimensional and two-dimensional NMR experiments can map the complete atomic connectivity and confirm its molecular framework.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The spectrum of this compound is expected to show characteristic signals for the amide, cyclohexyl, and acetyl methyl protons.

Amide Proton (N-H): A signal for the N-H proton is anticipated, typically appearing as a broad singlet or a doublet if coupling to the adjacent C-H proton on the cyclohexyl ring is resolved. Its chemical shift is sensitive to solvent and concentration.

Cyclohexyl Protons (C₆H₁₁): The methine proton (-CH-) attached to the nitrogen atom is expected to appear as a multiplet in the downfield region of the aliphatic signals due to the deshielding effect of the adjacent nitrogen atom. The remaining ten protons of the cyclohexyl ring would produce complex, overlapping multiplets in the upfield region.

Acetyl Protons (-CH₃): The three protons of the methyl group of the acetyl moiety are chemically equivalent and should appear as a sharp singlet, as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
N-H 5.0 - 8.0Broad Singlet / Doublet1H
N-CH - (Cyclohexyl)3.5 - 4.0Multiplet1H
CO-CH1.9 - 2.1Singlet3H
-(CH ₂)₅- (Cyclohexyl)1.0 - 1.9Multiplet10H

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. Due to molecular symmetry, the this compound molecule has six distinct carbon signals.

Carbonyl Carbon (-C=O): The carbonyl carbon of the amide group is the most deshielded and appears furthest downfield, typically in the 170-185 ppm range. libretexts.org

Cyclohexyl Carbons (C₆H₁₁): The carbon atom bonded directly to the nitrogen (C-N) is deshielded relative to other aliphatic carbons. oregonstate.edu The symmetry of the cyclohexyl ring results in three distinct signals: one for the C-N carbon, one for the two adjacent carbons, and one for the remaining three carbons (including the para-carbon).

Acetyl Carbon (-CH₃): The methyl carbon of the acetyl group is highly shielded and appears furthest upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C =O (Amide)170 - 175
N-C H- (Cyclohexyl C1)45 - 55
Cyclohexyl C2/C630 - 35
Cyclohexyl C3/C525 - 30
Cyclohexyl C424 - 28
CO-C H₃20 - 25

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. slideshare.net For this compound, a COSY spectrum would show correlations between the N-H proton and the adjacent methine proton on the cyclohexyl ring, as well as among all the interconnected protons within the cyclohexyl ring itself, helping to trace the spin system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. nih.gov This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, connecting the acetyl proton singlet to the upfield acetyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). youtube.com This is invaluable for piecing together the molecular skeleton. Key expected correlations for this compound would include:

A correlation from the acetyl methyl protons (-CH₃) to the carbonyl carbon (C=O).

Correlations from the N-H proton to the carbonyl carbon and to the adjacent carbons of the cyclohexyl ring.

Correlations from the cyclohexyl methine proton (N-CH) to the carbonyl carbon and other carbons within the ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound, a secondary amide, would display several characteristic absorption bands.

N-H Stretching: A moderate to strong absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond. msu.eduuc.edu

C-H Stretching: Strong absorption bands between 2850 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexyl and methyl groups. vscht.cz

C=O Stretching (Amide I Band): A very strong and sharp absorption band, known as the Amide I band, is expected between 1630 and 1680 cm⁻¹. This band is primarily due to the C=O stretching vibration and is highly characteristic of the amide functional group. msu.eduuc.edu

N-H Bending (Amide II Band): Another characteristic band for secondary amides, the Amide II band, appears between 1510 and 1570 cm⁻¹. It arises from a combination of N-H in-plane bending and C-N stretching vibrations. msu.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
N-H StretchSecondary Amide3300 - 3500Strong, Sharp
C-H StretchAlkane (Cyclohexyl, Methyl)2850 - 2960Strong
C=O Stretch (Amide I)Secondary Amide1630 - 1680Strong
N-H Bend (Amide II)Secondary Amide1510 - 1570Strong to Medium
C-N StretchAmide1200 - 1350Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. pressbooks.pub

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the sample, causing ionization and extensive fragmentation. The mass spectrum of this compound (C₈H₁₅NO) shows a molecular ion (M⁺˙) peak that confirms its molecular weight. nist.gov

Molecular Ion Peak (M⁺˙): The spectrum displays a peak at m/z = 141, which corresponds to the molecular weight of this compound (141.21 g/mol ), confirming its elemental formula. nist.gov

Fragmentation Analysis: The fragmentation pattern provides structural clues. The energetically unstable molecular ion breaks into smaller, more stable charged fragments. chemguide.co.uk Key fragment ions observed in the EI-MS spectrum of this compound include:

m/z = 99: This significant peak likely results from the loss of an acetyl radical (•CH₂CO), although alpha-cleavage leading to the loss of a propyl radical (•C₃H₅) from the cyclohexyl ring is also possible.

m/z = 82: This peak can be attributed to the loss of the entire acetamide (B32628) group (CH₃CONH) as a radical, leaving a cyclohexene (B86901) cation.

m/z = 60: A prominent peak corresponding to the [CH₃CONH₃]⁺ ion, likely formed through a McLafferty-type rearrangement. libretexts.org

m/z = 56: This base peak likely arises from the cleavage of the C-N bond, followed by rearrangement.

m/z = 43: A strong peak corresponding to the stable acetyl cation [CH₃CO]⁺.

Table 4: Major Fragment Ions in the EI-MS of this compound

m/z Proposed Fragment Structure Loss from Molecular Ion
141[C₈H₁₅NO]⁺˙ (Molecular Ion)-
99[C₆H₁₂N]⁺•C₂H₃O
82[C₆H₁₀]⁺˙•CH₃CONH
60[C₂H₆NO]⁺C₆H₉•
56[C₄H₈]⁺˙C₄H₇NO•
43[C₂H₃O]⁺C₆H₁₂N•

Data sourced from NIST Chemistry WebBook. nist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for this compound Derivatives

Electrospray Ionization tandem mass spectrometry (ESI-MS/MS) serves as a powerful analytical tool for the structural elucidation of this compound derivatives. In ESI, protonated molecules, denoted as [M+H]⁺, are typically generated and subsequently fragmented through collision-induced dissociation (CID) to reveal details about their chemical structure.

The fragmentation of secondary amides like this compound and its derivatives is influenced by the site of protonation. nih.govunl.pt Computational studies suggest that for many amides, protonation occurs preferentially at the amide nitrogen, which facilitates the cleavage of the adjacent N–CO bond. unl.pt This primary fragmentation pathway results in the formation of a stable acylium cation and the neutral loss of the amine moiety. rsc.org

For a hypothetical derivative, such as N-(4-hydroxycyclohexyl)acetamide, the fragmentation pattern would be expected to follow similar principles. The initial protonated molecule would undergo cleavage at the amide bond. The specific fragmentation pathways are highly dependent on the nature and position of the substituent on the cyclohexyl ring or the acyl chain. Alkylation at the amide nitrogen, for instance, has been shown to increase the basicity of the nitrogen atom, which can enhance the cleavage of the amide bond at that site. nih.gov

Common fragmentation pathways for this compound derivatives observed in ESI-MS/MS can include:

Amide Bond Cleavage: The most common pathway involves the cleavage of the C-N bond, leading to the formation of a protonated cyclohexylamine (B46788) derivative and/or a stable acylium ion. For the parent this compound, this would result in an acylium ion [CH₃CO]⁺ at m/z 43 and the neutral loss of cyclohexylamine.

Cyclohexyl Ring Fragmentation: Subsequent fragmentation of the cyclohexyl portion can occur, often involving the loss of neutral alkenes (e.g., ethylene, propene) through retro-Diels-Alder reactions or other ring-opening mechanisms.

Loss of Substituents: Derivatives with functional groups on the cyclohexyl ring will show characteristic losses. For example, a hydroxylated derivative may exhibit a neutral loss of water (H₂O, 18 Da).

The precise fragmentation pattern provides a fingerprint that can be used to identify the structure of unknown derivatives and distinguish between isomers. stackexchange.com

Table 1: Predicted ESI-MS/MS Fragmentation Pathways for a Hypothetical N-(4-hydroxycyclohexyl)acetamide Derivative ([M+H]⁺ = m/z 158.1).
Precursor Ion (m/z)Proposed Fragmentation PathwayResulting Product Ion (m/z)Neutral Loss (Da)Proposed Structure of Product Ion
158.1Amide N-CO Bond Cleavage43.0115.1 (4-aminocyclohexanol)Acylium ion [CH₃CO]⁺
158.1Neutral Loss of Water140.118.0 (H₂O)Dehydrated [M+H]⁺
158.1Neutral Loss of Acetamide100.159.1 (Acetamide)Protonated Cyclohexene oxide or tautomer
140.1Amide N-CO Bond Cleavage43.097.1 (Cyclohexenylamine)Acylium ion [CH₃CO]⁺

X-ray Crystallography for Absolute Configuration and Solid-State Structure of this compound Analogues

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including absolute configuration, bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not detailed in publicly available literature, analysis of closely related analogues, such as other N-cycloalkyl amides and N-substituted cyclohexylamine derivatives, allows for a reliable prediction of its key structural features. nih.govnih.gov

The core amide linkage in this compound analogues is expected to be planar. libretexts.org This planarity arises from the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double-bond character to the C-N bond. libretexts.org This structural feature restricts rotation around the C-N bond and is a fundamental characteristic of the amide functional group.

In the solid state, the structure of this compound analogues is heavily influenced by intermolecular hydrogen bonding. For secondary amides, the amide N-H group acts as a hydrogen-bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen-bond acceptor. This typically results in the formation of chains or networks of molecules in the crystal lattice. nih.gov For instance, in the crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide, molecules are linked into supramolecular chains via intermolecular N—H···N hydrogen bonds. nih.gov A similar N—H···O=C hydrogen bonding pattern is anticipated for this compound, defining its packing arrangement in the crystal.

Table 2: Expected Crystallographic and Structural Parameters for this compound Based on Analogues.
Structural FeatureExpected CharacteristicBasis of Prediction
Amide Group GeometryPlanarResonance stabilization of the amide bond. libretexts.org
C-N Bond CharacterPartial double bondObserved bond lengths in amides are intermediate between single and double bonds. libretexts.org
Primary Intermolecular InteractionN—H···O=C hydrogen bondingCharacteristic of secondary amides in the solid state. nih.gov
Crystal Packing MotifFormation of chains or sheetsResult of directional hydrogen bonding. nih.gov
Cyclohexyl Ring ConformationChair conformationMost stable conformation for a cyclohexane (B81311) ring.

Chromatographic Techniques Coupled with Spectroscopic Detection for this compound Analysis

Chromatographic techniques, particularly when coupled with mass spectrometry, are essential for the separation, identification, and quantification of this compound from complex matrices. Gas chromatography-mass spectrometry (GC-MS) is a well-established method for the analysis of this compound.

In GC, the retention of a compound is a key identifying parameter. The Kovats retention index (KI) or linear retention index (RI) is used to standardize retention times by relating them to the retention of n-alkanes. This allows for inter-laboratory comparison of data, provided the same stationary phase is used. The NIST (National Institute of Standards and Technology) database reports several retention indices for this compound on different types of GC columns, which are crucial for its positive identification. nih.gov

Following separation by GC, the compound is introduced into the mass spectrometer, which provides structural information based on its mass-to-charge ratio (m/z) and fragmentation pattern. Under electron ionization (EI), the typical ionization mode for GC-MS, this compound (molecular weight 141.21 g/mol ) produces a characteristic mass spectrum. The spectrum is defined by a molecular ion peak (M⁺) and several key fragment ions resulting from predictable bond cleavages.

The most prominent fragments in the EI mass spectrum of this compound include ions at m/z 60 and m/z 56. nih.gov The fragmentation pattern allows for unambiguous confirmation of the compound's identity, especially when combined with retention index data.

While GC-MS is highly effective, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers an alternative approach, particularly for analyzing derivatives that may be less volatile or thermally stable.

Table 3: GC-MS Data for the Analysis of this compound.
ParameterValueReference
Molecular FormulaC₈H₁₅NO nih.gov
Molecular Weight141.21 g/mol nih.gov
Kovats Retention Index (Standard Non-Polar)1313 nih.gov
Kovats Retention Index (Standard Polar)2113 nih.gov
Key EI-MS Fragment Ions (m/z)
Top Peak60 nih.gov
2nd Highest Peak56 nih.gov
Other Significant Peaks41, 43, 55, 82, 83, 98, 141 (M⁺) nih.gov

Advanced Computational Studies and Theoretical Modeling of N Cyclohexylacetamide

Quantum Chemical Calculations for N-Cyclohexylacetamide (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the behavior of molecules. nih.gov DFT methods are widely used because they offer a favorable balance between computational cost and accuracy for predicting molecular properties such as electronic structure, geometry, and spectroscopic parameters. scispace.com These calculations provide a static, time-independent picture of the molecule's ground state.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that the majority of chemical interactions are governed by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor. youtube.com

For this compound, the HOMO is expected to be localized primarily on the amide group, with significant contributions from the lone pair electrons of the nitrogen and oxygen atoms. The LUMO is anticipated to be the π* antibonding orbital of the carbonyl (C=O) group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound

Property Illustrative Value Description
HOMO Energy -6.5 eV Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy +1.5 eV Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.

Note: The values in this table are illustrative and represent typical magnitudes for a molecule of this type. Precise values would be determined from specific DFT calculations.

A Molecular Electrostatic Potential (ESP) map is a visualization tool that illustrates the charge distribution within a molecule. libretexts.orgchemrxiv.org It is calculated by determining the electrostatic potential at the van der Waals surface, providing a guide to intermolecular interactions and chemical reactivity. youtube.com Color-coding is used to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. youtube.com

In an ESP map of this compound, the most electron-rich (red) region would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pair electrons. Conversely, the most electron-poor (blue) region would be located around the amide hydrogen (N-H), making it the primary site for hydrogen bonding donation. The cyclohexyl and methyl groups would exhibit a relatively neutral (green) potential. This map is invaluable for predicting how the molecule will interact with other molecules, such as solvents or biological receptors. chemrxiv.org

DFT calculations are highly effective at predicting spectroscopic data, which can be used to interpret and assign experimental spectra, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR). nih.govruc.dk

Vibrational Frequencies (IR Spectroscopy): Theoretical calculations can predict the vibrational frequencies corresponding to the stretching, bending, and torsional modes of the molecule's bonds. These calculated frequencies help in the assignment of peaks in an experimental FT-IR spectrum. For this compound, key predicted vibrations would include the C=O stretching, N-H stretching, and C-N stretching modes.

Table 2: Illustrative DFT-Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Illustrative Wavenumber (cm⁻¹)
N-H Stretch Amide ~3300
C-H Stretch Cyclohexyl, Methyl ~2850-2950
C=O Stretch (Amide I) Carbonyl ~1650
N-H Bend (Amide II) Amide ~1550

Note: These are typical frequency ranges. Calculated values are often scaled to better match experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). ruc.dk By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. nih.gov Comparing these predicted shifts with experimental data is a powerful method for structure verification and conformational analysis. nih.gov

Table 3: Illustrative DFT-Predicted NMR Chemical Shifts for this compound

Atom Type Illustrative Chemical Shift (ppm)
¹H N-H ~7.5 - 8.0
¹H CH (Cyclohexyl, attached to N) ~3.5 - 4.0
¹H CH₃ (Acetyl) ~1.9 - 2.1
¹H CH₂ (Cyclohexyl) ~1.0 - 1.8
¹³C C=O (Carbonyl) ~170
¹³C CH (Cyclohexyl, attached to N) ~50
¹³C CH₃ (Acetyl) ~23

Note: Chemical shifts are relative to a standard (e.g., TMS) and are sensitive to the chosen computational method and solvent model.

Computational analysis provides deep insight into the pathways of chemical reactions. rsc.orgsmu.edu By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be identified. smu.edu This allows for the determination of activation energies and reaction thermodynamics.

For this compound, FMO and ESP analyses can predict its regioselectivity. For instance, in an acid-catalyzed hydrolysis, the ESP map indicates that the initial protonation will occur at the electron-rich carbonyl oxygen. FMO theory would suggest that a nucleophile would preferentially attack the LUMO, centered on the carbonyl carbon. fiveable.me By calculating the energy barriers for different potential reaction pathways, the most favorable mechanism can be determined, providing a detailed, step-by-step understanding of the chemical transformation. dntb.gov.ua The analysis of Fukui functions, derived from DFT, can further quantify the local reactivity at each atomic site for nucleophilic and electrophilic attacks. mdpi.com

Molecular Dynamics (MD) Simulations of this compound in Solvated Systems

While quantum chemical calculations provide a static view, Molecular Dynamics (MD) simulations offer a dynamic perspective, modeling the movement of atoms and molecules over time. youtube.comnih.gov By solving Newton's equations of motion for a system containing the molecule of interest and surrounding solvent molecules, MD simulations generate a trajectory that reveals the molecule's conformational flexibility, interactions with its environment, and thermodynamic properties. mdpi.com

This compound possesses significant conformational flexibility arising from two main sources: the rotation around the C-N amide bond and the chair-boat interconversion of the cyclohexane (B81311) ring. sapub.org

MD simulations can explore the potential energy surface associated with these motions. The simulation would track the dihedral angle of the C-C-N-C bond to analyze the rotation around the amide bond, identifying the most stable conformers (e.g., cis/trans isomers) and the energy barriers for their interconversion. researchgate.net Simultaneously, the simulation would monitor the puckering of the cyclohexane ring, confirming that the chair conformation is the most stable and quantifying the energy required for ring flipping. By running simulations in an explicit solvent like water, the influence of solvation on the conformational preferences and dynamics can be accurately assessed. mdpi.com The resulting trajectory provides a detailed picture of the molecule's structural landscape, which is crucial for understanding its physical properties and biological activity. chemrxiv.org

Solvent Electric Field Effects on this compound Vibrational Probes

Computational simulations of this compound have been instrumental in understanding the influence of solvent electric fields on molecular vibrations. scispace.com Specifically, it has been used as an analogue in studies of two-directional vibrational probes, which utilize the vibrational Stark effect (VSE) to measure the magnitude and orientation of electric fields at the molecular level. scispace.comresearchgate.net In these studies, the frequency shifts of specific chemical bonds, such as carbonyl (C=O) and carbon-deuterium (C-D) stretches, are correlated with the projection of the local electric field onto that bond. scispace.com

Research has shown that for certain probe molecules, the C=O and C-D bond stretches exhibit frequency shifts in opposite directions as solvent polarity increases; the C=O stretch undergoes a redshift (a shift to lower frequency), while the C-D stretch shows a blueshift (a shift to higher frequency). scispace.comresearchgate.net This phenomenon is attributed to the ordering of solvent molecules around the highly polar C=O bond, which creates an electric field. scispace.com Due to the molecular geometry, this solvent-induced field opposes the bond dipole direction of the adjacent C-D bond, leading to its destabilization and a consequent blueshift. scispace.comresearchgate.net

To confirm that this effect is primarily electrostatic and not due to specific interactions like hydrogen bonding with the deuterium (B1214612) atom, simulations were performed using this compound. scispace.com In these models, the deuterium atom is replaced by a methyl group, which removes such specific interactions. The simulations demonstrated that a positive electric field along the C-C(methyl) bond, which is in the same direction as the C-D bond in the original probe, was largely retained (reduced by about 20%). scispace.comresearchgate.net This finding corroborates the hypothesis that the positive electric field experienced by the C-D or C-C bond is a secondary effect resulting from the preferential electrostatic stabilization of the C=O bond by the solvent. scispace.com

Table 1: Summary of Solvent Electric Field Effects on Vibrational Probes

Bond Effect of Increasing Solvent Polarity Underlying Cause Role of this compound in Study
C=O Redshift (Frequency Decrease) Preferential electrostatic stabilization by solvent molecules. Provides a structural analogue to confirm the electrostatic nature of the observed effects.
C-D Blueshift (Frequency Increase) Destabilization caused by the solvent-induced electric field that opposes the C-D bond dipole. Used as a reference for creating the methylated analogue (this compound).

| C-C(methyl) | Experiences a positive electric field | Secondary effect from the solvent's stabilization of the C=O bond. | Served as the direct subject of simulation to eliminate the possibility of C-D specific interactions. scispace.com |

Molecular Docking and Ligand-Protein Interaction Studies of this compound Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govjournaljpri.com This method is crucial in drug discovery for predicting the binding mechanism and affinity between a ligand and its target protein. journaljpri.com The process involves sampling conformations of the ligand within the active site of the protein and scoring these conformations to identify the most stable binding mode. nih.gov

While specific molecular docking studies focusing exclusively on this compound derivatives are not extensively documented in the cited literature, research on structurally related compounds provides significant insights. For instance, studies on bioactive carbothioamides containing a cyclohexyl moiety have utilized molecular docking to explore their interactions with enzymes like urease. mdpi.com These studies serve as a valuable proxy for understanding how this compound derivatives might behave. The cyclohexyl group, a common feature, is analyzed for its role in fitting into hydrophobic pockets within enzyme active sites. mdpi.com Such computational analyses are fundamental to elucidating how these ligands interact with biological macromolecules, a key step in designing more effective molecules. mdpi.comsemanticscholar.org

Prediction of Binding Modes and Affinities for this compound Ligands

A primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand to its target. journaljpri.com Binding affinity, often expressed as a binding energy value, quantifies the strength of the interaction. A lower binding energy typically indicates a more stable and potent protein-ligand complex. mdpi.com

In a computational study of a 2-(Adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide, a molecule containing the N-cyclohexyl group, molecular docking was used to predict its binding affinity and mode of interaction with the urease enzyme. mdpi.com The analysis revealed the most probable orientation of the ligand within the enzyme's active site and calculated the corresponding binding energy. Such predictions are vital for ranking potential drug candidates before their synthesis and experimental testing. collaborativedrug.com The accuracy of these predictions relies on the scoring functions used, which evaluate factors like electrostatic interactions, van der Waals forces, and hydrogen bonds. choderalab.org

Table 2: Example Predicted Binding Affinities for a Urease Inhibitor with a Cyclohexyl Moiety

Compound Target Enzyme Predicted Binding Energy (kcal/mol) Reference Compound Reference Binding Energy (kcal/mol)
2-(Adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide Jack bean Urease -7.02 Thiourea -4.29

Data derived from a study on bioactive carbothioamides, demonstrating the common practice of comparing predicted affinities to a known standard. mdpi.com

Elucidation of Specific Interactions with Biological Macromolecules (e.g., Enzyme Active Sites)

Beyond predicting affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand within the active site of a biological macromolecule. mdpi.com The active site of an enzyme is a highly specific three-dimensional pocket where catalysis occurs, and its flexibility can be crucial for binding and function. nih.govresearchgate.net Understanding these interactions is key to explaining a compound's biological activity.

For the aforementioned N-cyclohexyl-containing carbothioamide, docking analysis identified key interactions with amino acid residues in the active site of urease. mdpi.com The study highlighted hydrogen bonds between the ligand's N-H and C=O groups and residues such as HIS-593 and ARG-439. Furthermore, the cyclohexyl and adamantane (B196018) moieties were observed to form hydrophobic and van der Waals interactions with other residues, anchoring the molecule within the binding pocket. mdpi.com These detailed interaction maps are critical for medicinal chemists to design derivatives with improved potency and selectivity by modifying functional groups to enhance these specific contacts. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Compounds

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. drugdesign.org By systematically modifying parts of a molecule and observing the resulting changes in potency, researchers can identify the key structural features, or pharmacophores, responsible for its effects. researchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by using statistical methods to correlate variations in physicochemical properties of compounds with their biological activities, resulting in a mathematical model that can predict the activity of new, unsynthesized molecules. researchgate.netsemanticscholar.org

Direct SAR or QSAR studies on this compound are not prominent in the available research. However, SAR studies on analogous compounds containing a cyclohexane or cyclohexene (B86901) ring provide valuable insights. For example, research on NMac1, a compound with a cyclohexene ring that activates the NDPK activity of Nm23-H1, demonstrated the importance of the ring's conformation. researchgate.net Reducing the cyclohexene to a cyclohexane ring resulted in decreased activity, indicating that the specific geometry and rigidity of the cyclic moiety are crucial for biological function. researchgate.net Such findings suggest that modifications to the cyclohexyl ring of this compound would likely have a significant impact on the activity of its derivatives.

Table 3: Illustrative SAR Findings for NMac1 Analogues (Containing a Cycloalkyl Ring)

Structural Modification to NMac1 Effect on NDPK Activity SAR Implication
Reduction of cyclohexene to cyclohexane ring Decreased activity The conformation and/or unsaturation of the ring is important for activity. researchgate.net
Alteration of unsaturated C-C bonds to epoxides Slightly decreased activity The specific electronic properties of the double bonds contribute to optimal activity. researchgate.net
Deletion of methoxy (B1213986) groups on catechol rings Inhibited activity Methoxy groups are critical pharmacophoric features. researchgate.net

This table illustrates the principles of SAR using a structurally related compound to infer how modifications to this compound might be analyzed.

In Silico Pharmacokinetics and Toxicity Prediction for this compound Analogues

In silico methods are widely used in the early stages of drug development to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds. sci-hub.senih.gov These predictions help to identify candidates that are likely to have poor pharmacokinetic profiles or toxic effects, allowing researchers to prioritize resources for more promising molecules. springernature.comnih.gov The predictions are based on a compound's structural features and physicochemical properties. nih.gov

For this compound, several key physicochemical properties that influence its ADMET profile can be computed. Publicly available databases provide calculated values for properties such as the logarithm of the partition coefficient (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. chemscene.comnih.gov These descriptors are used by various computational models to predict drug-likeness, oral bioavailability, and potential toxicity. sci-hub.se For instance, a moderate LogP value suggests a balance between solubility and permeability, which is often desirable for oral absorption. nih.gov

Table 4: Computed Physicochemical Properties and Predicted ADMET Profile for this compound

Property Value Significance in Pharmacokinetics and Toxicity
Molecular Weight 141.21 g/mol Within the typical range for good oral bioavailability (Lipinski's Rule of Five). nih.gov
XLogP3 1.1 Indicates balanced lipophilicity, suggesting reasonable absorption and distribution. nih.gov
Hydrogen Bond Donors 1 Complies with Lipinski's Rule of Five for drug-likeness. nih.gov
Hydrogen Bond Acceptors 1 Complies with Lipinski's Rule of Five for drug-likeness. chemscene.comnih.gov
Rotatable Bonds 1 Low number suggests conformational rigidity, which can be favorable for binding. chemscene.com
Topological Polar Surface Area (TPSA) 29.1 Ų Suggests good potential for cell membrane permeability and oral absorption. chemscene.com

Data sourced from computational models and public databases. chemscene.comnih.gov

Biological Activities and Pharmacological Investigations of N Cyclohexylacetamide and Its Analogues

Antimicrobial Efficacy of N-Cyclohexylacetamide Derivatives

Derivatives of this compound have been investigated for their potential to combat microbial growth, exhibiting activity against both bacteria and fungi. These studies are crucial in the ongoing search for new antimicrobial agents to address the challenge of resistance to existing drugs.

Antibacterial Activity Profiles (e.g., against specific bacterial strains)

Several studies have highlighted the antibacterial potential of acetamide (B32628) derivatives. For instance, novel acetamide derivatives of 2-mercaptobenzothiazole have shown moderate to good antibacterial activity. nih.gov Notably, certain N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have demonstrated significant potency, with some compounds being more active than tetracycline against both Gram-positive and Gram-negative bacterial strains, exhibiting Minimum Inhibitory Concentration (MIC) values in the range of 0.0005-0.032 μg/mL. researchgate.net

The antibacterial efficacy of these compounds is often evaluated against a panel of clinically relevant bacteria. For example, adamantyl-based cyclohexane (B81311) diamine derivatives have been assessed against multiple strains of methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing potent activity with MIC values between 8–64 μg/mL against the majority of the tested MRSA strains. researchgate.net Similarly, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been screened against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli, a significant public health concern. mdpi.com

Interactive Table: Antibacterial Activity of this compound Analogues

Compound Type Bacterial Strain MIC (µg/mL) Reference
N,N-dibenzyl-cyclohexane-1,2-diamine derivatives Gram-positive and Gram-negative strains 0.0005-0.032 researchgate.net
Adamantyl based cyclohexane diamine derivatives Methicillin-resistant Staphylococcus aureus (MRSA) 8-64 researchgate.net
5-nitroimidazole/oxazolidinone hybrid Bacillus cereus MTCC 430 0.2 (nM) nih.gov
Imidazole hybrid 71g Shigella dysenteriae 6 (µM) nih.gov

Antifungal Spectrum of this compound Compounds

The antifungal properties of acetamide derivatives have also been a subject of investigation. For example, 2-chloro-N-phenylacetamide has demonstrated antifungal activity against strains of Aspergillus flavus, with MIC values ranging from 16 to 256 μg/mL. scielo.br This compound was also effective against clinical isolates of Candida tropicalis and Candida parapsilosis, showing MIC values in a similar range of 16 to 256 μg/mL. nih.gov

Further research into nicotinamide derivatives has identified compounds with potent activity against various fungal pathogens. One such derivative, 16g, exhibited significant efficacy against fluconazole-resistant strains of Candida albicans, with MIC values between 0.125–1 μg/mL. nih.gov This highlights the potential of the broader acetamide scaffold in developing new antifungal agents.

Interactive Table: Antifungal Activity of Acetamide Analogues

Compound Fungal Strain MIC (µg/mL) Reference
2-chloro-N-phenylacetamide Aspergillus flavus 16-256 scielo.br
2-chloro-N-phenylacetamide Candida tropicalis 16-256 nih.gov
2-chloro-N-phenylacetamide Candida parapsilosis 16-256 nih.gov

Enzyme Modulatory Effects of this compound Structures

Beyond their antimicrobial properties, this compound and its analogues have been explored for their ability to modulate the activity of various enzymes, indicating their potential in treating a range of diseases.

Acetylcholinesterase Inhibition by this compound Derivatives

Acetylcholinesterase (AChE) inhibitors are crucial in the management of Alzheimer's disease. Research has been conducted to identify novel AChE inhibitors from various chemical scaffolds. While specific data on this compound is limited, related structures have been investigated. For instance, succinimide derivatives have been studied as AChE inhibitors, with some compounds showing more potent inhibition than the clinically used drug rivastigmine. mdpi.com The half-maximal inhibitory concentration (IC50) is a key metric in these studies, with lower values indicating greater potency. For example, certain carbamate derivatives have demonstrated selective and potent inhibition of butyrylcholinesterase (BChE), a related enzyme, with IC50 values as low as 0.12 ± 0.09 μM. researchgate.net

Cyclophilin A Ligand Identification and Binding Studies of this compound Analogues

Cyclophilins are a family of proteins involved in various cellular processes, and they are targets for immunosuppressive drugs like cyclosporin A. The binding affinity of ligands to cyclophilins is often quantified by the dissociation constant (Kd), where a lower Kd value signifies a stronger interaction. Studies on cyclosporin A and its derivatives have determined their binding affinities for different cyclophilin isoforms. For instance, the Kd for cyclosporin A binding to cyclophilin A was found to be 36.8 nM. nih.gov A cyclosporin A analogue, E-ISA247 (voclosporin), exhibited a similar binding affinity with a Kd of 15 ± 4 nM, while its stereoisomer, Z-ISA247, showed a weaker affinity with a Kd of 61 ± 9 nM. nih.gov While direct binding studies of this compound analogues to cyclophilin A are not widely reported, these findings provide a framework for evaluating the potential of novel compounds to interact with this protein target.

Interactive Table: Binding Affinities of Cyclosporin Analogues to Cyclophilin A

Compound Dissociation Constant (Kd) Reference
Cyclosporin A 36.8 nM nih.gov
E-ISA247 (voclosporin) 15 ± 4 nM nih.gov

Protein Kinase Inhibition by this compound Scaffold

Inhibition of Bacterial Gyrase Enzymes (Gyrase A and Gyrase B) by this compound

Bacterial DNA gyrase, an essential enzyme for bacterial survival, is a well-established target for antibiotics. nih.govpatsnap.com This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. patsnap.com It is composed of two subunits, Gyrase A (GyrA) and Gyrase B (GyrB), both of which can be targeted by inhibitory compounds. nih.gov

Despite the importance of this target, a review of the scientific literature did not yield specific studies on the inhibitory activity of this compound or its direct analogues against bacterial gyrase A or gyrase B. While the broader class of acetamide derivatives has been explored for various biological activities, their potential as bacterial gyrase inhibitors remains an area for future investigation.

Dihydroorotate Dehydrogenase (DHODH) Targeting by this compound Derivatives

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the production of DNA and RNA. nih.govmedchemexpress.com Inhibition of DHODH can thus disrupt cell proliferation, making it an attractive target for the development of anticancer and immunomodulatory drugs. medchemexpress.com Well-known inhibitors of DHODH include compounds like leflunomide and brequinar. nih.gov

However, there is currently a lack of specific research data on the targeting of DHODH by this compound derivatives. The potential for this class of compounds to inhibit DHODH has not been reported in the available scientific literature, indicating a possible avenue for future research in the discovery of novel DHODH inhibitors.

Antineoplastic and Cytotoxic Potential of this compound Compounds

The investigation of novel compounds for their ability to combat cancer is a significant focus of pharmacological research. Various acetamide derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines.

One specific analogue, N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl) acetamide , has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. This compound demonstrated significant inhibitory effects on human lung cancer cells. The table below summarizes the IC50 values for this compound and its related hits from a screening library.

Compound IDChemical Name/StructureIC50 (µM)Cancer Cell Line
NDS-41119 N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl) acetamide6.16 ± 0.88Human Lung Cancer
NDS-41107-15.45 ± 2.25Human Lung Cancer
NDS-41111-11.33 ± 3.31Human Lung Cancer
NDS-41126-11.19 ± 1.67Human Lung Cancer

This data is based on a study screening for new EGFR mediators.

The mechanisms by which this compound compounds may inhibit cancer cell growth can be elucidated through the study of their analogues. For N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl) acetamide , the primary mechanism is the inhibition of EGFR signaling. This inhibition leads to a cascade of downstream effects, including:

Decreased phosphorylation of EGFR itself.

Reduced phosphorylation of key signaling proteins ERK and Akt.

Attenuation of Epidermal Growth Factor (EGF)-induced cell proliferation and migration.

This targeted inhibition of a critical cancer-promoting pathway highlights the potential for designing specific and potent antineoplastic agents based on the this compound scaffold.

Anti-inflammatory Properties of this compound Analogues

Inflammation is a complex biological response implicated in numerous diseases. The search for new anti-inflammatory agents is ongoing, and acetamide derivatives have emerged as a promising class of compounds. nih.govgalaxypub.co The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade. archivepp.comarchivepp.com

Several studies have reported the synthesis of acetamide derivatives with significant anti-inflammatory activity. For example, a series of 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide and N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide derivatives were synthesized and evaluated. researchgate.net A number of these compounds showed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, with some exhibiting efficacy comparable to the standard drug diclofenac sodium. researchgate.net The mechanism of action for many of these acetamide-based anti-inflammatory agents is linked to their selective inhibition of COX-2. archivepp.comarchivepp.com

Analgesic Investigations of this compound Derivatives

The management of pain is a critical area of pharmacology, and the development of novel analgesics with improved efficacy and side-effect profiles is a key research goal. A significant body of research has focused on this compound derivatives, particularly N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide analogues, as potent and selective analgesics. nih.govnih.gov

The primary mechanism for the analgesic action of these compounds is their interaction with opioid receptors, specifically demonstrating high selectivity for the kappa (κ) opioid receptor over the mu (μ) opioid receptor. nih.govnih.gov This selectivity is noteworthy as kappa opioid receptor agonists are being investigated for their potential to produce analgesia with a lower risk of the side effects commonly associated with mu opioid agonists, such as respiratory depression and abuse liability.

Structure-activity relationship (SAR) studies have revealed that optimal analgesic activity is achieved with specific chemical features, including the presence of a pyrrolidine ring on the cyclohexane moiety and an electron-rich aromatic system. nih.gov Several of these compounds have demonstrated effective analgesia in animal models, such as the rat-paw pressure test, and their effects were reversible by the opioid antagonist naloxone, confirming their opioid-mediated mechanism. nih.gov

The table below presents data for a selection of N-[(2-aminocyclohexyl)aryl]acetamide derivatives with significant analgesic properties.

CompoundKappa Opioid Receptor Affinity (Ki, nM)mu/kappa Selectivity RatioAnalgesic Efficacy (MPE50, mg/kg, oral)
14 ->100:124
15 ->100:126
37 ->100:18.3
39 4.2780:112

Data from studies on highly selective kappa opioid analgesics. nih.gov

Metabolic Roles of this compound in Biological Systems (e.g., Plant Metabolism in Arabidopsis thaliana)

While specific research detailing the complete metabolic pathway of this compound in Arabidopsis thaliana is not extensively documented, its identification as a metabolite within this plant species suggests its involvement in or interaction with endogenous biochemical processes. The metabolism of this compound in plants can be contextualized within the broader understanding of how plants process xenobiotics (foreign compounds) and the metabolism of structurally related endogenous compounds like N-acylethanolamines (NAEs).

Plants possess sophisticated detoxification systems to metabolize xenobiotics, generally involving three phases: modification, conjugation, and sequestration. wikipedia.orgmdpi.comnih.gov It is plausible that this compound, when introduced to the plant, undergoes a similar metabolic fate.

Phase I: Modification: This phase typically involves enzymes such as cytochrome P450 monooxygenases that introduce or expose functional groups (e.g., hydroxyl groups) on the xenobiotic molecule, increasing its reactivity and water solubility. wikipedia.org

Phase II: Conjugation: The modified compound is then conjugated with endogenous molecules like glucose or glutathione (B108866). wikipedia.org This process further increases the compound's water solubility and reduces its toxicity.

Phase III: Sequestration: The conjugated xenobiotic is transported and stored in specific cellular compartments, such as the vacuole, or incorporated into cell wall components. wikipedia.org

Given that this compound is an N-acyl amide, its metabolism might share similarities with the well-studied NAEs in plants. NAEs are a class of lipid signaling molecules involved in various physiological processes, including root growth and stress responses. nih.gov The primary enzyme responsible for the degradation of NAEs is fatty acid amide hydrolase (FAAH). nih.govusda.gov This enzyme hydrolyzes the amide bond of NAEs, releasing a free fatty acid and ethanolamine. nih.gov It is conceivable that a similar hydrolase could act on this compound, breaking it down into cyclohexylamine (B46788) and acetic acid.

The presence of this compound as a metabolite in Arabidopsis thaliana could imply several roles:

A byproduct of other metabolic activities: It might be an intermediate or a terminal product of a yet-to-be-identified metabolic pathway.

A signaling molecule: Like other N-acyl amides, it could have a regulatory role in plant growth, development, or defense.

A detoxification product: It could be the result of the plant's metabolism of a precursor compound, either endogenous or exogenous.

Further research is required to elucidate the precise metabolic pathways and biological functions of this compound in Arabidopsis thaliana.

Interactions with Neurotransmitter Systems and Neurological Implications of this compound

The neurological implications of this compound can be inferred from studies on the broader class of N-acyl amides and specific investigations into its derivatives. N-acyl amides are recognized as a significant class of endogenous signaling lipids with diverse biological activities, including the modulation of neurotransmitter systems. frontiersin.orgwikipedia.org

One of the key areas of interaction for N-acyl amides is with the transient receptor potential (TRP) channels, which are involved in sensory perception, including pain and temperature. frontiersin.org For instance, the well-known endocannabinoid anandamide (an N-acylethanolamide) is an agonist of the TRPV1 receptor. frontiersin.org Various endogenous N-acyl amides have been shown to activate TRPV1-4 receptors, suggesting that this compound or its metabolites could potentially interact with these or other ion channels, thereby influencing neuronal signaling. frontiersin.org

A significant area of investigation for compounds structurally related to this compound is their potential as cholinesterase inhibitors. Acetylcholinesterase (AChE) is a crucial enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for managing Alzheimer's disease. nih.gov While direct studies on this compound are limited, research on related structures provides valuable insights. For example, various synthetic compounds are evaluated for their AChE inhibitory activity, and their effectiveness is often reported as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The table below presents the acetylcholinesterase inhibitory activity of some compounds for comparative context.

Compound/DrugTarget EnzymeIC50 Value (µM)Reference
EserineAcetylcholinesterase0.85 ± 0.0001 nih.gov
GalantamineButyrylcholinesteraseMore active than some test compounds researchgate.net
DonepezilAcetylcholinesterase- nih.gov
RivastigmineAcetylcholinesterase & Butyrylcholinesterase71,000 mdpi.com
TacrineAcetylcholinesterase- nih.gov
Hydrazide Schiff Base Analog 10Acetylcholinesterase4.12 ± 0.01 nih.gov
Hydrazide Schiff Base Analog 13Butyrylcholinesterase6.51 ± 0.01 nih.gov

This table is for comparative purposes to illustrate the range of inhibitory concentrations for different compounds and does not include data for this compound due to a lack of available specific studies.

Given the structural features of this compound, it is plausible that it or its derivatives could exhibit inhibitory activity against acetylcholinesterase or butyrylcholinesterase, thereby modulating cholinergic neurotransmission. Further pharmacological screening of this compound is necessary to determine its specific interactions with neurotransmitter systems and to evaluate its potential neurological implications. The study of its broader class, N-acyl amides, suggests that it could have a range of effects on the central nervous system, potentially influencing pain perception, inflammation, and cognitive processes. wikipedia.orgnih.gov

Medicinal Chemistry and Drug Discovery Platforms Featuring N Cyclohexylacetamide

N-Cyclohexylacetamide as a Privileged Scaffold in Pharmaceutical Synthesis

In medicinal chemistry, a privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The this compound core can be considered a privileged scaffold due to its recurrence in a variety of biologically active compounds and its utility as a synthetic intermediate for more complex molecules. The lipophilic cyclohexyl group can engage in hydrophobic interactions within protein binding pockets, while the acetamide (B32628) moiety provides a hydrogen bond donor and acceptor, crucial for anchoring a molecule to its target. This duality allows derivatives of this compound to be tailored for a wide range of therapeutic applications.

The N-cyclohexyl core is a key feature in several compounds developed for their analgesic and anti-inflammatory properties. Research into a series of cyclohexyl-N-acylhydrazone derivatives, which are structurally related to this compound, has demonstrated significant potential in this area. mdpi.comnih.gov These compounds were designed through molecular modification of known prototypes and evaluated in established pharmacological models for pain and inflammation. mdpi.com

One notable compound from this series, (E)-N'-(4-nitrobenzylidene)-4-oxocyclohexane-1-carbohydrazide, demonstrated potent analgesic and anti-inflammatory activities. mdpi.com In murine models, several cyclohexyl-N-acylhydrazones showed efficacy in reducing acetic acid-induced writhing and inhibiting inflammation in carrageenan-induced peritonitis. mdpi.com The findings from these studies underscore the importance of the cyclohexyl group as a key pharmacophoric element for interacting with targets involved in pain and inflammation pathways. mdpi.comnih.gov While many acetamide derivatives have been synthesized and investigated for analgesic properties, the specific combination found in this compound derivatives holds particular promise. nih.govresearchgate.net

Table 1: Analgesic and Anti-inflammatory Activity of Selected Cyclohexyl-N-Acylhydrazone Derivatives This interactive table summarizes key findings from in vivo studies. Click on the headers to sort the data.

Compound ID Structure Analgesic Activity (% Inhibition of Writhing) Anti-inflammatory Activity (% Leukocyte Migration Inhibition)
LASSBio-1514 (E)-N'-(4-nitrobenzylidene)cyclohexanecarbohydrazide 78.2 ± 5.3 54.1 ± 6.2
LASSBio-1513 (E)-N'-(4-chlorobenzylidene)cyclohexanecarbohydrazide 65.4 ± 7.1 60.3 ± 4.9
LASSBio-1517 (E)-N'-(4-(dimethylamino)benzylidene)cyclohexanecarbohydrazide 92.5 ± 3.8 45.7 ± 5.5
Indomethacin Standard Drug 85.1 ± 4.2 70.1 ± 3.7

Data sourced from studies on cyclohexyl-N-acylhydrazone derivatives, tested at a dose of 100 µmol/kg. mdpi.com

The this compound structure serves not only as a pharmacophore itself but also as a versatile directing group in organic synthesis, facilitating the creation of complex heterocyclic compounds. smolecule.com Heterocycles are core components of a vast number of pharmaceuticals. The amide group in this compound can be used to control the regioselectivity of certain chemical reactions, guiding the formation of new rings. smolecule.com

For example, Rhodium(III)-catalyzed carbon-hydrogen (C-H) activation has utilized this compound directing groups to enable the synthesis of various nitrogen-containing heterocycles through annulation with alkynes. smolecule.com This synthetic strategy provides an efficient pathway to build complex molecular architectures from simpler starting materials, demonstrating the instrumental role of the this compound scaffold in expanding the chemical space available for drug discovery.

Rational Design and Optimization of this compound-Based Therapeutics

Rational drug design involves the targeted creation of new medicines based on a detailed understanding of the biological mechanisms and molecular structures involved in a disease. The this compound scaffold is an excellent candidate for such design strategies due to its synthetic tractability and well-defined structural features.

Structure-Based Drug Design (SBDD) is a powerful approach that relies on the three-dimensional structure of a biological target, such as an enzyme or receptor, which is typically determined through techniques like X-ray crystallography. nih.govproteinstructures.com Once the 3D structure is known, computational methods like molecular docking can be used to predict how a ligand, such as an this compound derivative, will bind to the target.

In a typical SBDD workflow for an this compound-based inhibitor, the cyclohexyl group might be designed to fit into a hydrophobic pocket of the target protein, while the acetamide group could be positioned to form specific hydrogen bonds with key amino acid residues at the binding site. proteinstructures.com By visualizing these interactions, medicinal chemists can make precise modifications to the scaffold—for instance, by adding substituents to the cyclohexyl ring—to improve binding affinity and selectivity for the target, thereby increasing the drug's potency and reducing potential side effects. semanticscholar.orgresearchgate.net

When the 3D structure of a biological target is unknown, Ligand-Based Drug Design (LBDD) methodologies become essential. fiveable.menih.gov These approaches rely on the knowledge of a series of molecules that are known to interact with the target. nih.gov Two common LBDD methods are pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies. fiveable.menih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific target. dovepress.comnih.gov For a series of active this compound derivatives, a pharmacophore model could be generated by aligning the compounds and identifying common features, such as the hydrophobic cyclohexyl ring and the hydrogen-bonding acetamide group. This model can then be used as a 3D query to screen large chemical databases for new and structurally diverse molecules that fit the pharmacophore and are therefore likely to be active. dovepress.com

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govyoutube.com For this compound analogs, a QSAR model could be developed by calculating various molecular descriptors (e.g., size, lipophilicity, electronic properties) and correlating them with their measured biological potency. The resulting equation can predict the activity of newly designed, untested compounds, guiding chemists to synthesize the most promising candidates and optimizing lead compounds. fiveable.menih.gov

A critical aspect of drug development is the optimization of a compound's pharmacological profile. For this compound-based therapeutics, several strategies can be employed to enhance properties like selectivity, efficacy, and bioavailability.

Selectivity and Efficacy: Selectivity, the ability of a drug to act on a specific target without affecting others, can be improved by fine-tuning the structure of the this compound scaffold to maximize interactions with the desired target while minimizing off-target binding. Efficacy can be enhanced by optimizing these same interactions to ensure a robust biological response.

Bioavailability: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. Poor aqueous solubility is a common reason for low bioavailability. nih.gov The this compound scaffold, with its lipophilic cyclohexyl group, may lead to derivatives with low water solubility. Strategies to overcome this include:

Particle Size Reduction: Techniques like micronization increase the surface area of the drug, which can improve its dissolution rate in gastrointestinal fluids. nih.gov

Formulation Strategies: Incorporating the drug into advanced delivery systems like nanoemulsions or using polymeric excipients can enhance solubility and absorption. nih.govpharmaexcipients.commdpi.com

Chemical Modification: Introducing polar functional groups onto the this compound structure can increase its hydrophilicity and, consequently, its solubility and bioavailability.

By employing these rational design and optimization strategies, the therapeutic potential of the this compound scaffold can be systematically explored and refined.

Chemical Biology Probes Derived from this compound

While this compound itself has not been extensively developed into chemical biology probes, its derivatives have shown promise as inhibitors of key enzymes, such as acetylcholinesterase (AChE). This inhibitory activity provides a strong basis for the rational design of chemical biology probes to investigate the function and cellular engagement of such targets. These probes are typically engineered by modifying the parent inhibitor to include a reporter group or a reactive moiety, enabling the detection, visualization, or covalent labeling of the target protein.

The design of such probes often involves structure-activity relationship (SAR) studies to identify positions on the this compound scaffold where modifications are well-tolerated without significantly diminishing binding affinity for the target. For instance, derivatives of this compound could be functionalized with common chemical biology tags:

Fluorescent Probes: By attaching a fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye) to a non-critical position of an this compound-based inhibitor, researchers can create probes for fluorescence microscopy, flow cytometry, or fluorescence polarization assays. These probes would allow for the visualization of target localization within cells and the quantification of inhibitor-target binding.

Biotinylated Probes: The incorporation of a biotin (B1667282) tag would enable the affinity-based enrichment of the target protein from complex biological samples. Following incubation with the biotinylated probe, the protein-probe complex can be captured using streptavidin-coated beads. The enriched protein can then be identified and quantified by techniques such as mass spectrometry.

Photoaffinity Probes: For covalent and irreversible labeling of the target, a photoreactive group, such as a diazirine or an aryl azide, can be introduced into the structure of the this compound derivative. Upon photoactivation with UV light, this group forms a highly reactive species that covalently crosslinks the probe to the target protein. This technique is particularly useful for identifying the direct binding partners of a compound in a cellular context.

The development of these chemical biology probes from this compound derivatives would be instrumental in elucidating the molecular mechanisms of action of this class of compounds and in validating their engagement with their intended cellular targets.

Table 1: Hypothetical Chemical Biology Probes Derived from this compound Derivatives

Probe Type Reporter/Reactive Group Intended Target Potential Research Application
Fluorescent Probe Fluorescein isothiocyanate (FITC) Acetylcholinesterase (AChE) Visualization of AChE localization in neuronal cells.
Biotinylated Probe Biotin Acetylcholinesterase (AChE) Affinity pull-down and identification of AChE from cell lysates.

Target Identification and Validation in this compound Drug Discovery

The process of identifying and validating the biological targets of novel compounds is a cornerstone of modern drug discovery. For drug discovery programs featuring this compound, this process would leverage the known biological activities of its derivatives to pinpoint and confirm their molecular targets. Given that derivatives of this compound have been investigated as acetylcholinesterase (AChE) inhibitors, AChE represents a primary putative target for this chemical scaffold.

Target Identification:

The initial identification of a potential target for a new chemical series often arises from high-throughput screening or from observations of specific biological effects. In the case of this compound derivatives, their structural similarity to known AChE inhibitors or their activity in enzymatic assays would point towards AChE as a likely target. Computational methods, such as molecular docking, can further support this hypothesis by predicting favorable binding interactions between the this compound scaffold and the active site of AChE.

Target Validation:

Once a putative target like AChE is identified, a series of validation experiments are necessary to confirm that the compound's biological effects are indeed mediated through this target. These validation studies typically involve a combination of in vitro and cell-based assays:

Biochemical Assays: The most direct method for target validation is to assess the compound's activity against the purified target protein. For AChE, the Ellman's assay is a widely used colorimetric method to measure the enzymatic activity and determine the inhibitory potency (IC50) of a compound. attogene.comnih.govbioassaysys.com This assay relies on the reaction of thiocholine, a product of acetylthiocholine (B1193921) hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product. attogene.comnih.govbioassaysys.com

Cell-Based Assays: To confirm target engagement in a more physiologically relevant context, cell-based assays are employed. These assays measure the compound's ability to interact with and modulate the activity of the target within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming direct target engagement. researchgate.netdiscoverx.com This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. researchgate.net By treating cells with the compound and then subjecting them to a heat gradient, the stabilization of the target protein can be quantified, providing direct evidence of target binding in the cellular environment. researchgate.netdiscoverx.com

Structure-Activity Relationship (SAR) Studies: A consistent correlation between the potency of a series of this compound analogs in biochemical assays and their efficacy in cell-based functional assays provides strong evidence for on-target activity.

Through the systematic application of these target identification and validation methodologies, the molecular targets of this compound-based drug candidates can be confidently established, paving the way for further preclinical and clinical development.

Table 2: Methods for Target Identification and Validation of this compound Derivatives

Method Description Expected Outcome for an AChE Inhibitor
Target Identification
Molecular Docking Computational simulation of the binding of the compound to the 3D structure of the target protein. Prediction of a stable binding mode of the this compound derivative within the active site of AChE.
Target Validation
Ellman's Assay A colorimetric biochemical assay to measure AChE activity and inhibition. attogene.comnih.govbioassaysys.com Dose-dependent inhibition of AChE activity, allowing for the determination of the compound's IC50 value.
Cellular Thermal Shift Assay (CETSA) A cell-based assay that measures the thermal stabilization of a target protein upon ligand binding. researchgate.netdiscoverx.com Increased thermal stability of AChE in cells treated with the this compound derivative, confirming target engagement.

Applications of N Cyclohexylacetamide in Advanced Materials Science

Integration of N-Cyclohexylacetamide in Polymer Chemistry

While direct, extensive research on the integration of this compound as a monomer in polymerization is limited, studies on its vinyl analogue, N-cyclohexylacrylamide (NCHA), provide significant insights into how such structures can be incorporated into polymer backbones and the properties they impart. The presence of the acrylamide (B121943) group in NCHA allows it to participate in free-radical polymerization, forming copolymers with a variety of other monomers.

Research has demonstrated the successful copolymerization of N-cyclohexylacrylamide with several other monomers, including n-butyl acrylate (B77674) (BA), N-Vinyl Pyrrolidone (NVP), 8-Quinolinylacrylate (QA), and 2,4-Dichlorophenyl methacrylate (B99206) (DCPMA). worldwidejournals.comsphinxsai.comymerdigital.comresearchgate.netrasayanjournal.co.in The composition of the resulting copolymers can be determined using techniques such as 1H-NMR spectroscopy. sphinxsai.comresearchgate.netrasayanjournal.co.in A critical factor in copolymerization is the monomer reactivity ratio, which indicates the preference of a growing polymer chain to add a monomer of its own kind or the comonomer. For the copolymerization of N-cyclohexylacrylamide (NCHA) and n-butyl acrylate (BA), the reactivity ratios were determined using various linear and non-linear methods, indicating that n-butyl acrylate is more reactive than N-cyclohexylacrylamide. researchgate.netresearchgate.net

The reactivity ratios for NCHA (r1) and various comonomers (r2) are summarized in the table below.

Monomer Reactivity Ratios for the Copolymerization of N-cyclohexylacrylamide (NCHA) (M1)
Comonomer (M2)r1 (NCHA)r2MethodReference
n-butyl acrylate (BA)0.371.77Fineman-Ross researchgate.netresearchgate.net
n-butyl acrylate (BA)0.381.77Kelen-Tudos researchgate.netresearchgate.net
8-Quinolinylacrylate (QA)0.842.86Fineman-Ross sphinxsai.com
8-Quinolinylacrylate (QA)0.842.82Kelen-Tudos sphinxsai.com
2,4-Dichlorophenyl methacrylate (DCPMA)0.381.07Fineman-Ross rasayanjournal.co.in
2,4-Dichlorophenyl methacrylate (DCPMA)0.381.08Kelen-Tudos rasayanjournal.co.in

The product of the reactivity ratios (r1 * r2) for these systems suggests the formation of random copolymers. sphinxsai.comymerdigital.com The incorporation of NCHA units into the polymer chain can influence the thermal properties of the resulting material; for instance, the glass transition temperature (Tg) of copolymers of NCHA and 8-quinolinyl acrylate increases with a higher feed content of the latter, which is attributed to a reduction in segmental mobility. sphinxsai.com These studies on N-cyclohexylacrylamide highlight a viable pathway for integrating the cyclohexylacetamide moiety into polymer structures, thereby modifying their chemical and physical properties for specific applications. uobaghdad.edu.iq

This compound in the Development of Functional Coatings

There is a lack of direct published research detailing the use of this compound as a primary component in functional coatings. However, based on its chemical structure, its potential contributions to coating formulations can be hypothesized. The performance of a coating is heavily influenced by the chemical functionalities of its constituent polymers and additives.

The amide group in this compound is polar and capable of forming hydrogen bonds. This characteristic is known to promote adhesion to polar substrates. adhesivesmag.com The inclusion of amide functionalities in a polymer backbone can enhance interactions with surfaces like metals, metal oxides, and wood. adhesivesmag.comnih.gov Therefore, incorporating this compound or a derivative into a coating resin could potentially improve its adhesive properties. Furthermore, amine-rich surfaces, which can be created from amide-containing precursors, have been shown to promote cell adhesion, suggesting potential applications in biomedical coatings. mdpi.comresearchgate.net

Conversely, the cyclohexyl group is bulky and nonpolar, which can impart hydrophobic (water-repellent) properties to a surface. nih.govgelest.com Hydrophobicity is a desirable characteristic for a variety of functional coatings, as it can lead to self-cleaning properties and improved resistance to water-related damage. silcotek.com The balance between the hydrophilic amide group and the hydrophobic cyclohexyl group in this compound could be leveraged to control the surface energy and wettability of a coating. gelest.com By being incorporated as an additive or as part of a copolymer, it could modify the surface to achieve a desired level of water repellency. nih.govnih.gov

Electronic or Optical Properties of this compound-containing Materials

The study on NCA involved both experimental measurements and theoretical calculations based on density functional theory (DFT). scispace.com Key electronic and optical parameters, such as the optical band gap and refractive index, were determined in different solvents. scispace.com The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter that determines a material's conductivity. scispace.comschrodinger.com For NCA, the calculated HOMO-LUMO energy gap is 4.66 eV, placing it in the category of semiconductor materials. scispace.com The HOMO orbitals are primarily located on the acrylamide portion of the molecule, while the LUMO orbitals are concentrated on the cyclohexyl group. scispace.com

The optical band gap (Egd) of NCA was determined experimentally in three different solvents, as shown in the table below.

Experimental Optical Band Gap (Egd) of N-cyclohexylacrylamide (NCA) in Different Solvents
SolventOptical Band Gap (Egd) [eV]
Acetonitrile (ACN)4.06
Dimethylformamide (DMF)4.06
Dimethyl sulfoxide (B87167) (DMSO)4.03

Data sourced from scispace.com.

These optical band gap values are considered suitable for OLED technology. scispace.com The refractive index is another important optical property for the design of optoelectronic devices. The average refractive index for NCA was found to be in the range of 2.06 to 2.07. scispace.com

Experimentally Determined Refractive Index (n) of N-cyclohexylacrylamide (NCA) in Different Solvents
SolventRefractive Index (n)
Acetonitrile (ACN)2.07
Dimethylformamide (DMF)2.07
Dimethyl sulfoxide (DMSO)2.06

Data sourced from scispace.com.

Furthermore, the study investigated the non-linear optical (NLO) properties of NCA, calculating its electrical dipole moment, polarizability, and hyperpolarizability. bibliotekanauki.pl The results suggest that NCA has the potential to be used as a high NLO material for future applications in areas such as optical switching and signal processing. bibliotekanauki.plmdpi.comyoutube.com Given the structural similarity between N-cyclohexylacrylamide and this compound, it is plausible that materials containing the latter could also exhibit interesting and potentially useful electronic and optical properties.

Environmental and Toxicological Research Perspectives on N Cyclohexylacetamide

Assessment of Environmental Fate and Mobility of N-Cyclohexylacetamide

The environmental fate and mobility of a chemical compound describe its transport and transformation in the environment. Key factors influencing this include water solubility, soil adsorption, and degradation rates through processes like hydrolysis, photolysis, and biodegradation. Specific experimental data on the environmental fate and mobility of this compound are not extensively available in peer-reviewed literature. However, its likely environmental behavior can be inferred from its physicochemical properties.

This compound's octanol-water partition coefficient (Log P) is 1.4552. chemscene.com This relatively low value suggests that the compound has a moderate affinity for fatty tissues and organic matter in soil and sediment, and a higher affinity for water. Consequently, it is expected to have limited adsorption to soil particles and thus a higher potential for mobility in aqueous environments. Chemicals with low Log P values are less likely to persist in soil and sediment and more likely to be transported with water flow.

The degradation of this compound in the environment has not been specifically documented. General degradation pathways for acetamide (B32628) compounds can include microbial degradation, where microorganisms break down the amide bond. The rates of hydrolysis and photolysis are also critical determinants of its persistence, but specific studies for this compound are lacking. Without experimental data from studies such as aerobic and anaerobic transformation in soil or water, any assessment remains predictive. chemrxiv.org

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₅NO chemscene.comnih.govchemsynthesis.com
Molecular Weight141.21 g/mol chemscene.comnih.govchemsynthesis.com
Log P (Octanol/Water)1.4552 chemscene.com
Melting Point101-103 ºC chemsynthesis.com
Boiling Point160-161 ºC (at 15 mmHg) chemsynthesis.com

Ecological Impact Studies of this compound

Bioaccumulation Potential in Ecological Systems

Bioaccumulation is the process by which organisms absorb a substance at a rate faster than at which the substance is lost or eliminated. wikipedia.org The potential for a chemical to bioaccumulate in an organism's tissues is a critical aspect of its environmental risk profile. This potential is often correlated with the compound's octanol-water partition coefficient (Log KOW, or Log P).

Chemicals with a high Log P value are more lipophilic ("fat-loving") and tend to accumulate in the fatty tissues of organisms. Research suggests that chemicals with a Log KOW between 2 and 11 may have a high environmental bioaccumulation potential. nih.gov this compound has a reported Log P of 1.4552. chemscene.com This value falls below the range typically associated with significant bioaccumulation. Therefore, based on this key physicochemical property, this compound is predicted to have a low potential for bioaccumulation in ecological systems. It is less likely to be stored in organisms and biomagnify up the food chain. However, persistence in the environment can also be a significant factor influencing bioaccumulation, and data on the persistence of this compound is limited. nih.gov

Green Drug Design Principles Applied to this compound Derivatives

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In pharmaceutical development, these principles are applied to create safer, more sustainable medicines and manufacturing processes. acs.org The amide bond is one of the most common chemical linkages in pharmaceuticals, and its synthesis is a key area of focus for green chemistry initiatives. rsc.orgucl.ac.uksigmaaldrich.com

"Benign-by-Design" Approaches in Pharmaceutical Research and Development

The "Benign-by-Design" concept is a proactive approach in green chemistry that aims to create products that are inherently non-hazardous to human health and the environment. sustainability-directory.com In pharmacology, this involves designing drug molecules that not only have the desired therapeutic effect but are also designed to degrade into harmless substances after their use, thus minimizing environmental persistence and impact. researchgate.netacsgcipr.org This represents a shift from reactive pollution cleanup to proactive pollution prevention at the molecular level. sustainability-directory.com

Applying this concept to this compound derivatives would involve intentionally modifying the molecular structure to enhance biodegradability without compromising its pharmacological activity. For example, researchers could introduce functional groups that are susceptible to microbial or hydrolytic degradation, such as esters or other labile linkages. The goal is to create a molecule that remains stable long enough to perform its therapeutic function but then breaks down into benign products in a wastewater treatment plant or the wider environment. acsgcipr.org This approach seeks to balance efficacy for the patient with environmental stewardship. nih.gov

Minimizing Environmental Footprint in Chemical Synthesis

The synthesis of amides, including this compound, has traditionally relied on methods that generate significant chemical waste. These methods often employ stoichiometric coupling reagents (like carbodiimides) or activating agents (like thionyl chloride), which are consumed in the reaction and result in byproducts that must be separated and disposed of, leading to a poor atom economy and a high environmental footprint. ucl.ac.uk

Green chemistry principles aim to minimize this footprint by developing more sustainable synthetic routes. For amide bond formation, these include:

Catalytic Direct Amidation: This approach involves the direct reaction of a carboxylic acid and an amine with the removal of water, using a catalyst. This method is highly atom-economical as the only byproduct is water. sigmaaldrich.comacs.org

Biocatalysis: The use of enzymes as catalysts for amide bond formation offers high selectivity and operates under mild, aqueous conditions, reducing the need for harsh solvents and reagents. rsc.orgrsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with safer alternatives like water, ethanol, or bio-based solvents significantly lowers the toxicity and environmental impact of the manufacturing process. acs.org

Energy Efficiency: Employing methods like microwave-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating. acs.org

Table 2: Comparison of Amide Synthesis Methodologies

MethodAdvantagesDisadvantagesEnvironmental Footprint
Traditional (Stoichiometric Reagents) Well-established, broad scopePoor atom economy, generates significant waste, often requires hazardous reagentsHigh
Catalytic Direct Amidation High atom economy (water is the only byproduct), less wasteCan require high temperatures, catalyst may need to be removedLow
Biocatalysis (Enzymatic) High selectivity, mild reaction conditions (aqueous, room temp), biodegradable catalystEnzyme cost and stability can be a factor, substrate scope may be limitedVery Low

Advanced Toxicological Mechanism Studies of this compound Analogues

The toxicological profile of this compound and its analogues is intrinsically linked to their chemical structure and the metabolic pathways they undergo within biological systems. Advanced studies into the mechanisms of toxicity have increasingly focused on quantitative structure-activity relationships (QSAR), metabolic bioactivation, covalent binding to macromolecules, and receptor-mediated effects. These areas of research provide a deeper understanding of how subtle changes in molecular structure can lead to significant differences in toxicological outcomes.

A pivotal area of investigation has been the use of QSAR studies to predict the acute toxicity of N-substituted acetamides. Research on a series of N-alkyl and N-cycloalkyl fluoroacetamides, which are structural analogues of this compound, has demonstrated a strong correlation between their physicochemical properties and their toxicity in rats. These studies have identified lipophilicity, molecular shape, and the steric and electronic properties of the substituents on the amide nitrogen as the primary determinants of acute toxicity.

The proposed mechanism of toxic action for these compounds involves their metabolic conversion. It is hypothesized that N-substituted fluoroacetamides are hydrolyzed in vivo to fluoroacetic acid, which then enters the Krebs cycle and is converted to fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the Krebs cycle, leading to a disruption of cellular respiration and energy production. The rate and extent of this toxic effect are influenced by the ease with which the parent compound can be transported to the site of action and metabolized, which is in turn governed by the aforementioned physicochemical properties.

The lipophilicity of the N-substituent, such as the cyclohexyl group, plays a crucial role in the compound's ability to cross biological membranes and distribute into tissues. The steric bulk and shape of the substituent can also influence the binding of the molecule to metabolic enzymes and its subsequent bioactivation or detoxification.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies have been instrumental in elucidating the toxicological mechanisms of N-substituted acetamides. By correlating various molecular descriptors with observed toxicity, researchers can build predictive models and gain insight into the structural features that drive toxicity. In the study of N-alkyl and N-cycloalkyl fluoroacetamides, several key descriptors were found to be significant.

Descriptor CategorySpecific DescriptorsInfluence on Toxicity
Lipophilicity ClogP (Calculated log P)Higher lipophilicity generally leads to increased toxicity by facilitating membrane transport and tissue distribution.
Steric Properties Taft steric parameters (Es), Verloop sterimol parameters (B5, L)The size and shape of the N-substituent affect the interaction with metabolic enzymes and target sites. Bulkier substituents can either enhance or hinder toxicity depending on the specific interactions.
Electronic Properties Electron densities on the amide moietyThe electronic nature of the amide group influences its susceptibility to hydrolysis and metabolic activation.
Global Molecular Properties Molecular Weight (Mw), Heat of Formation (ΔHf)These properties contribute to the overall behavior of the molecule in a biological system.

The following table presents a subset of the data from a QSAR study on N-substituted fluoroacetamides, illustrating the relationship between the substituent, lipophilicity (ClogP), and acute toxicity (LD50) in rats.

N-Substituent (R in F-CH2-C(O)-NH-R) ClogP LD50 (mg/kg)
Ethyl 0.14 15.8
Propyl 0.65 10.0
Isopropyl 0.49 12.6
Butyl 1.16 5.0
Cyclohexyl 1.84 2.5

This data is illustrative and based on findings from QSAR studies on analogous compounds.

Metabolic Bioactivation and Covalent Binding

A significant mechanism underlying the toxicity of many amides is their bioactivation by metabolic enzymes, primarily the Cytochrome P450 (CYP450) system, to form reactive metabolites. While direct studies on this compound are limited, the well-characterized bioactivation of acetaminophen, an arylamide analogue, provides a valuable model. Acetaminophen is metabolized by CYP450 enzymes to the highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866). However, in cases of overdose, glutathione stores are depleted, and NAPQI can covalently bind to cellular macromolecules, particularly proteins, leading to cellular dysfunction and necrosis.

It is plausible that this compound analogues can undergo similar bioactivation pathways. The N-cyclohexyl group could be hydroxylated by CYP450 enzymes, leading to the formation of potentially reactive intermediates. These metabolites could then form covalent adducts with proteins, disrupting their function and initiating cellular damage. The specific CYP450 isozymes involved and the exact nature of the reactive metabolites for this compound analogues are areas requiring further investigation.

Receptor-Mediated Toxicities

In addition to metabolic bioactivation, some N-substituted amides may exert their toxic effects through interactions with specific cellular receptors. For instance, certain N-substituted pyrazolopyrimidine acetamides have been shown to bind to the translocator protein (TSPO), a mitochondrial protein involved in various cellular processes, including steroidogenesis and apoptosis. While these compounds are being investigated for therapeutic purposes, off-target binding and potent modulation of such receptors could lead to adverse effects. The potential for this compound or its analogues to interact with specific receptor systems represents another important avenue for toxicological research. The nature and strength of such interactions would likely be influenced by the three-dimensional structure of the N-substituent.

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling N-Cyclohexylacetamide in laboratory settings?

  • Methodological Answer : Researchers must adhere to strict safety measures, including:

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (tested under NIOSH/CEN standards), face shields, and safety glasses to prevent skin/eye contact .
  • Respiratory Protection : Use P95 (US) or ABEK-P2 (EU) respirators in poorly ventilated areas to mitigate inhalation risks .
  • Storage : Store in airtight containers at 2–8°C to maintain stability .
  • Emergency Procedures : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Q. How can researchers verify the purity of this compound during synthesis?

  • Methodological Answer :

  • Analytical Techniques : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress and confirm purity .
  • Spectroscopic Confirmation : Validate molecular structure via nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS) .
  • Yield Optimization : Ensure inert reaction conditions (e.g., nitrogen atmosphere) and stoichiometric control to minimize byproducts .

Q. What are the primary biological activities reported for this compound derivatives?

  • Methodological Answer : Structural analogs, such as 2-(4-aminophenyl)-N-cyclohexylacetamide, exhibit:

  • Anti-inflammatory/Analgesic Properties : Likely due to interactions with pain-modulation receptors (e.g., COX enzymes) .

  • Enhanced Pharmacokinetics : The cyclohexyl group increases lipophilicity, improving membrane permeability compared to simpler acetamides (see Table 1) .

    Table 1 : Comparative Biological Activities of Acetamide Derivatives

    CompoundStructural FeaturesObserved Activity
    This compoundCyclohexyl substituentModerate analgesic activity
    4-AminoacetanilidePara-amino groupStrong antipyretic effects
    2-(4-Aminophenyl)-N-cyclohexylacetamideCyclohexyl + para-amino groupsEnhanced receptor binding

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under specific conditions?

  • Methodological Answer :

  • Case Study : In a high-throughput screening, this compound (compound 28) showed no product formation with dicyclohexylamine due to steric hindrance .
  • Experimental Adjustments : Optimize reaction parameters (e.g., solvent polarity, temperature) or use catalysts to overcome steric limitations. Validate results via GC-MS or GC-FID .
  • Replication : Conduct triplicate trials under controlled conditions to confirm reproducibility .

Q. What strategies enhance the biological activity of this compound derivatives?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., bromo, formyl) to the phenyl ring to improve receptor affinity .
  • Functional Group Synergy : Combine cyclohexyl (lipophilicity) with para-amino (hydrogen bonding) groups to target inflammation pathways .
  • In Silico Modeling : Use molecular docking studies to predict interactions with biological targets (e.g., COX-2) before in vitro assays .

Q. How should researchers design experiments to validate the ecological impact of this compound?

  • Methodological Answer :

  • Toxicity Screening : Perform acute toxicity assays on model organisms (e.g., Daphnia magna) using OECD guidelines .
  • Degradation Studies : Analyze photolytic/hydrolytic degradation pathways via LC-MS to identify persistent metabolites .
  • Environmental Simulation : Use soil-column experiments to assess mobility and bioaccumulation potential .

Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for analyzing contradictory biological data?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers .
  • Multivariate Analysis : Apply principal component analysis (PCA) to distinguish variables (e.g., substituent effects vs. assay conditions) influencing activity .
  • Sensitivity Testing : Vary experimental parameters (e.g., concentration, incubation time) to isolate confounding factors .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound derivatives?

  • Methodological Answer :

  • Detailed Documentation : Record exact reagent grades, solvent purity, and reaction times .
  • Peer Validation : Share protocols via platforms like Beilstein Journal of Organic Chemistry, including supplementary data for independent verification .
  • Automated Workflows : Implement robotic screening (e.g., pyGecko library) for high-precision reaction monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.